molecular formula C10H10BrN B8370677 4-bromo-7-ethyl-1H-indole

4-bromo-7-ethyl-1H-indole

Cat. No.: B8370677
M. Wt: 224.10 g/mol
InChI Key: FVTUXNYDWPDTPO-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Heterocycle Chemistry and its Significance in Organic Synthesis

The indole moiety, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in organic and medicinal chemistry. jk-sci.combhu.ac.in Its presence in a myriad of natural products, such as the amino acid tryptophan, and synthetic pharmaceuticals underscores its importance. jk-sci.combhu.ac.in The unique electronic properties of the indole ring, being π-excessive, make it highly reactive towards electrophilic substitution, primarily at the C3 position. bhu.ac.inwikipedia.org This reactivity allows for a wide range of chemical modifications, making indole and its derivatives versatile building blocks in the synthesis of complex organic molecules. bhu.ac.in Numerous synthetic methodologies, from classical approaches like the Fischer and Reissert syntheses to modern metal-catalyzed reactions, have been developed to construct and functionalize the indole core, highlighting its adaptability in synthetic chemistry. chemeurope.com

The Role of Halogen and Alkyl Substituents in Indole Ring Systems

The introduction of halogen and alkyl substituents onto the indole ring system profoundly influences its chemical and physical properties. Halogen atoms, such as bromine, are known to modulate the electronic nature of the indole ring and can serve as a handle for further synthetic transformations through cross-coupling reactions. The position of the halogen is critical; for instance, a bromine at the 4-position can influence the regioselectivity of subsequent electrophilic substitutions.

Alkyl groups, such as an ethyl group, are generally electron-donating and can impact the lipophilicity and steric environment of the indole derivative. A substituent at the 7-position, adjacent to the indole nitrogen, can be particularly influential. The Bartoli indole synthesis, for example, is a highly effective method for preparing 7-substituted indoles, a class of compounds that can be challenging to access through more traditional indole syntheses. jk-sci.comwikipedia.orgingentaconnect.com The steric bulk of an ortho-substituent, like the ethyl group at position 7, is often crucial for the success of this reaction. wikipedia.org

Current Research Landscape and Academic Interest in 4-Bromo-7-ethyl-1H-indole

While specific research dedicated exclusively to this compound is not extensively documented, the academic interest in this compound can be inferred from the broader context of substituted indole research. Bromo- and ethyl-substituted indoles are recognized as important intermediates in medicinal chemistry. For instance, various bromo-ethyl-indole derivatives have been investigated for their potential as anticancer and antimicrobial agents. spandidos-publications.comvulcanchem.comresearchgate.netnih.gov

The structural motif of a 7-substituted indole is of particular interest for its potential biological activities. For example, 7-bromo-4-ethyl-1H-indole-3-carbonitrile has been studied as a precursor for kinase inhibitors. evitachem.com The combination of a bromine atom at position 4 and an ethyl group at position 7 in this compound makes it a valuable scaffold for the synthesis of novel, potentially bioactive molecules. lookchem.com Its utility as a building block in the development of new pharmaceuticals and agrochemicals is a key driver of academic and industrial interest. lookchem.com

Chemical Data

PropertyValue
Compound Name This compound
CAS Number 161988-90-5
Molecular Formula C10H10BrN
Molecular Weight 224.10 g/mol

Synthesis and Reactivity

Another potential route is the Fischer indole synthesis , a widely used method for constructing the indole ring. rsc.org A patent for the synthesis of the related compound, ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate, utilizes a Fischer-type cyclization of a hydrazone intermediate. google.com A similar approach could likely be adapted for the synthesis of this compound.

Potential Research Applications

The academic and industrial interest in this compound lies primarily in its potential as an intermediate for the synthesis of more complex molecules with valuable biological activities. Closely related bromo- and ethyl-substituted indoles have shown promise in several areas:

Medicinal Chemistry: As precursors to potential anticancer agents, kinase inhibitors, and antiviral compounds. researchgate.netnih.govevitachem.com

Organic Synthesis: As a versatile building block for the construction of novel heterocyclic systems. lookchem.com

Agrochemicals: For the development of new crop protection agents. lookchem.com

The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited in the design of targeted therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-7-ethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-2-7-3-4-9(11)8-5-6-12-10(7)8/h3-6,12H,2H2,1H3

InChI Key

FVTUXNYDWPDTPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)Br)C=CN2

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 7 Ethyl 1h Indole

Retrosynthetic Analysis of the 4-Bromo-7-ethyl-1H-indole Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections, leading to plausible starting materials. The primary disconnections involve the bonds forming the pyrrole (B145914) ring, suggesting pathways originating from substituted anilines or phenylhydrazines.

One common strategy involves disconnecting the N1-C2 and C3-C3a bonds, which is characteristic of the Fischer indole (B1671886) synthesis. This leads back to (2-ethyl-5-bromophenyl)hydrazine and a two-carbon synthon, such as pyruvic acid or an equivalent.

Alternatively, disconnection of the C2-C3 and N1-C7a bonds points towards strategies like the Leimgruber-Batcho or Bartoli indole syntheses. For the Leimgruber-Batcho approach, the target molecule can be traced back to 1-bromo-4-ethyl-2-methyl-3-nitrobenzene. The Bartoli synthesis would envision a disconnection leading to 1-bromo-4-ethyl-2-nitrobenzene (B8769059) and a vinyl Grignard reagent.

A third approach involves the late-stage functionalization of a 7-ethyl-1H-indole precursor. In this forward sense, the key step would be the regioselective bromination at the C4 position. This strategy is reliant on achieving high selectivity for the C4 position over other positions on the indole ring.

De Novo Indole Ring Construction Strategies for 4,7-Disubstituted Systems

Building the indole ring from acyclic precursors is a powerful method for controlling the substitution pattern on both the benzene (B151609) and pyrrole rings.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org For the synthesis of this compound, a plausible route would involve the condensation of (2-ethyl-5-bromophenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization. thermofisher.comalfa-chemistry.com For instance, the reaction with pyruvic acid would yield this compound-2-carboxylic acid, which could then be decarboxylated. google.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a clockss.orgclockss.org-sigmatropic rearrangement to form a di-imine intermediate that subsequently cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

A representative two-step process for a similar compound, 4-bromo-7-methylindole-2-carboxylic acid, involves the reaction of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate (B1213749), followed by cyclization with a Lewis acid catalyst like zinc chloride at elevated temperatures. google.comsmolecule.com Subsequent hydrolysis of the resulting ester yields the carboxylic acid. smolecule.com

Bartoli Indole Synthesis

The Bartoli indole synthesis is particularly useful for the preparation of 7-substituted indoles and involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgsynarchive.com The presence of a substituent at the ortho position to the nitro group is often crucial for the success of the reaction. wikipedia.org To synthesize this compound, 1-bromo-4-ethyl-2-nitrobenzene would be treated with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgquimicaorganica.org The proposed mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a clockss.orgclockss.org-sigmatropic rearrangement. quimicaorganica.org This method has proven to be one of the most direct and flexible routes to 7-substituted indoles. wikipedia.org

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides a versatile route to indoles from o-nitrotoluenes. clockss.orgwikipedia.org This method involves the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgresearchgate.net The resulting enamine is then reductively cyclized to form the indole ring. wikipedia.org For the target molecule, the synthesis would commence with 1-bromo-4-ethyl-2-methyl-3-nitrobenzene. The reductive cyclization of the intermediate enamine can be achieved using various reducing agents, including catalytic hydrogenation with palladium on carbon or Raney nickel, or chemical reductants like stannous chloride or sodium dithionite. clockss.orgwikipedia.org This synthesis is advantageous as it often proceeds in high yield under mild conditions and allows for the preparation of indoles unsubstituted at the C2 and C3 positions. clockss.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to enhance reaction rates and yields. rsc.org

Classical Synthesis Starting Materials Key Reagents Advantages
Fischer(2-ethyl-5-bromophenyl)hydrazine, Carbonyl compound (e.g., pyruvic acid)Acid catalyst (e.g., HCl, ZnCl₂)Well-established, versatile for 2,3-substituted indoles.
Bartoli1-bromo-4-ethyl-2-nitrobenzeneVinyl Grignard reagentExcellent for 7-substituted indoles. wikipedia.org
Leimgruber-Batcho1-bromo-4-ethyl-2-methyl-3-nitrobenzeneDMFDMA, Reducing agent (e.g., Pd/C, H₂)High yields, mild conditions, produces indoles unsubstituted at C2/C3. clockss.org

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, often offering milder reaction conditions and broader functional group tolerance. mdpi.comtandfonline.com Palladium-catalyzed methods are particularly prominent. tandfonline.com

One such approach is the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which can be considered a modification of the Fischer indole synthesis. wikipedia.org Another modern strategy involves the intramolecular C-H activation of N-aryl enamines, which can be catalyzed by palladium(II) acetate. smolecule.com These methods can bypass the need for multi-step sequences that are sometimes required in classical syntheses.

Post-Synthetic Functionalization of Indole Cores

An alternative to de novo synthesis is the direct functionalization of a pre-formed indole nucleus. For the synthesis of this compound, this would involve the regioselective bromination of 7-ethyl-1H-indole. The challenge lies in controlling the position of bromination, as indole can be halogenated at several positions.

The C4 position of the indole ring is generally less reactive towards electrophilic substitution compared to the C3, C2, C5, and C7 positions. researchgate.net Therefore, direct bromination of 7-ethyl-1H-indole would likely lead to a mixture of products. To achieve regioselectivity at C4, a directing group is often required. researchgate.netacs.org

The use of a directing group, typically installed at the C3 position, can facilitate the selective functionalization of the C4 position. rsc.org Weakly coordinating groups such as formyl, acetyl, or pivaloyl groups at C3 have been shown to direct transition metal-catalyzed C-H activation to the C4 position. rsc.orgresearchgate.net For instance, a palladium-catalyzed C4-selective halogenation of 3-carbonylindoles has been reported. researchgate.net

A potential synthetic sequence would involve the introduction of a directing group, such as a pivaloyl group, at the C3 position of 7-ethyl-1H-indole. Subsequent palladium-catalyzed bromination would be expected to occur selectively at the C4 position. Finally, removal of the directing group would yield the desired this compound.

Regioselective Installation of Bromine at C4

Precursor Design for Bromine Introduction

A robust strategy for introducing a bromine atom specifically at the C4 position involves the use of a precursor that already contains the halogen in the correct position relative to the eventual indole nitrogen. The Fischer indole synthesis is a classic and adaptable method for this purpose. This approach begins with a substituted phenylhydrazine which, upon reaction with an aldehyde or ketone followed by acid-catalyzed cyclization, yields the indole core.

To achieve C4-bromination, a 2-ethyl-5-bromophenylhydrazine precursor is required. The synthesis of the analogous 4-bromo-7-methylindole has been reported starting from 5-bromo-2-methylphenylhydrazine hydrochloride, which is condensed with ethyl pyruvate and then cyclized google.com. A similar pathway can be envisioned for the 7-ethyl analogue. The key precursor, 5-bromo-2-ethylaniline, can be converted to the corresponding diazonium salt and then reduced to form 5-bromo-2-ethylphenylhydrazine. This hydrazine (B178648) is then subjected to the Fischer synthesis.

Key features of the Fischer Indole Synthesis for this target:

Condensation: The 5-bromo-2-ethylphenylhydrazine reacts with a suitable carbonyl compound, such as ethyl pyruvate, to form a phenylhydrazone.

Cyclization: The phenylhydrazone undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement under acidic conditions (e.g., using ZnCl₂, polyphosphoric acid, or ethylene (B1197577) glycol at high temperatures) to form the indole ring, with the substituents in the desired positions smolecule.com.

This precursor-based method ensures unambiguous placement of the bromine atom at the C4 position, circumventing the regioselectivity issues associated with the direct electrophilic bromination of a 7-ethylindole (B1586515) scaffold. Direct bromination of indoles often leads to mixtures of products, with a preference for the C3, C5, or C6 positions depending on the N-protecting group and reaction conditions acs.org.

Regioselective Installation of Ethyl Group at C7

The C7 position of the indole ring is sterically hindered and electronically deactivated, making its direct functionalization a significant synthetic challenge rsc.org. Modern synthetic methods have overcome this by utilizing transition-metal-catalyzed C-H activation, which is guided by a directing group temporarily installed on the indole nitrogen.

These directing groups coordinate to a transition metal catalyst, delivering it to the proximate C7-H bond for activation and subsequent functionalization. This strategy has enabled a variety of transformations at the C7 position, including alkylation, arylation, and acylation acs.orgnih.govacs.org.

Several catalytic systems have been developed for the regioselective alkylation of the C7 position. These methods typically involve a directing group on the indole nitrogen that complexes with a transition metal, facilitating the C-H activation step.

Rhodium-Catalyzed Alkylation: An efficient method for C7-alkenylation and alkylation employs a rhodium catalyst with an N-pivaloyl directing group. The reaction of N-pivaloylindoles with α,β-unsaturated ketones leads to the saturated C7-alkylation products in good yields nih.gov. A P(III)-based directing group (N-PtBu₂) has also been shown to be effective in rhodium-catalyzed C7-methylation using methyl carboxylic acids or anhydrides nih.gov.

Zirconium-Mediated Alkylation: A highly regioselective alkylation of N-alkylindoles at the C7 position has been achieved using cationic zirconium complexes. This method provides a direct route to install alkyl groups at C7 without the need for complex directing groups researchgate.net.

Palladium-Catalyzed Functionalization: While more commonly used for arylation, palladium catalysts, in conjunction with specific directing groups like N-P(O)tBu₂, can also facilitate C7-alkylation acs.orgnih.gov.

The table below summarizes representative conditions for C7-alkylation.

Directing GroupMetal CatalystAlkylating AgentYield (%)Reference
N-PivaloylRhodiumα,β-Unsaturated KetonesGood nih.gov
N-PtBu₂RhodiumMethyl Carboxylic AnhydrideHigh nih.gov
N-AlkylZirconiumNot SpecifiedHigh researchgate.net
N-P(O)tBu₂PalladiumVariousModerate-Good acs.orgnih.gov

Steric hindrance is a critical factor influencing the reactivity at the C7 position nih.gov. Synthetic strategies must account for the steric bulk of both the incoming electrophile and any existing substituents on the indole ring.

The choice of the directing group is paramount for overcoming steric challenges. An effective directing group must be large enough to disfavor reaction at the C2 position but shaped correctly to allow the catalyst to access the C7-H bond. For instance, the bulky tBu₂P(O)- group has proven effective in directing functionalization to C7 acs.orgnih.gov.

Furthermore, the catalyst system itself can be tuned to manage steric interactions. The size and electronic properties of the ligands on the metal center can influence the approach to the C7 position. In some cases, a lack of reactivity is observed with substrates bearing substituents at the C6 position due to increased steric clash, highlighting the sensitivity of these reactions to the steric environment nih.gov.

Sequential Introduction of C4-Bromo and C7-Ethyl Substituents

The synthesis of this compound can be approached through two primary sequential strategies:

Route A: Bromination followed by Ethylation: This route would begin with a C4-bromoindole, which would then undergo a directed C7-ethylation. The challenge lies in performing the C-H activation in the presence of the bromo substituent, which could potentially interfere with the catalytic cycle through oxidative addition. However, many modern C-H activation catalysts are designed to be tolerant of halide functionalities.

Route B: Ethylation followed by Bromination: This approach would start with a 7-ethylindole, followed by regioselective bromination at the C4 position. Direct bromination of the indole core is notoriously difficult to control, often yielding mixtures of isomers. Therefore, this step would likely require a directing group strategy to favor C4 halogenation, or a more complex multi-step sequence.

ParameterOptimal ValueYield (%)Purity (HPLC, %)
Reaction Temperature160°C66–7698.3–98.8
Cyclization Time2.5–4.0 hours59.9–76.098.4–98.6
Hydrolysis Base10% NaOH74.6–76.098.4–98.6

This data is adapted from the synthesis of the analogous ethyl 4-bromo-7-ethylindole-2-carboxylate and represents key optimization parameters for the Fischer indole synthesis step smolecule.com.

Palladium-Catalyzed C-H Functionalization for C4 and C7 Positions

Palladium catalysis has become a cornerstone for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions beilstein-journals.org. For the indole scaffold, achieving regioselectivity at the C4 and C7 positions is possible through the careful selection of directing groups installed on the indole nitrogen acs.orgacs.org.

C7-Functionalization: High selectivity for the C7 position can be achieved using a di-tert-butylphosphinoyl (P(O)tBu₂) directing group. In the presence of a Pd(OAc)₂ catalyst and a suitable ligand (e.g., pyridine-type), this group directs C-H activation and subsequent arylation specifically to C7 acs.orgacs.org. This system can also be extended to other transformations like olefination and alkylation nih.gov.

C4-Functionalization: Directing functionalization to the C4 position is more challenging. However, strategies have been developed that involve installing a secondary directing group at another position on the indole ring. For example, installing a pivaloyl group at the C3 position can steer palladium-catalyzed arylation to the C4 and C5 positions acs.orgnih.govacs.org. Another approach involves a boron-mediated, transition-metal-free strategy where an N-pivaloyl group can direct borylation to the C7 position, while a C3-pivaloyl group directs it to the C4 position. The resulting boronic esters can then be used in subsequent cross-coupling reactions nih.govacs.org.

A direct, dual C-H functionalization to install both a bromo group at C4 and an ethyl group at C7 using palladium catalysis would be a highly complex and novel transformation, likely requiring orthogonal directing group strategies. The more conventional application of this methodology would be to functionalize a pre-brominated or pre-ethylated indole at the remaining C-H position.

N-Protection and Deprotection Strategies in this compound Synthesis

The acidic N-H proton of the indole ring often interferes with organometallic reagents and basic conditions used in many synthetic transformations. Furthermore, as discussed, N-substituents are essential as directing groups for regioselective C-H functionalization rsc.orgnih.gov. Therefore, protection and subsequent deprotection of the indole nitrogen are critical steps in the synthesis of complex indoles.

Common Protecting/Directing Groups in Indole Synthesis:

Pivaloyl (Piv): The bulky pivaloyl group is an effective directing group for C7 functionalization nih.gov. It also offers steric protection to the C2 position. However, it is known to be robust and difficult to remove. Deprotection can be achieved under strong basic conditions, for example, using lithium diisopropylamide (LDA) at elevated temperatures sciforum.net.

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group that can be readily removed under acidic conditions. It can be introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) nih.gov. While common for protection, its utility as a directing group for C4/C7 functionalization is less established than other specialized groups.

Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): Arylsulfonyl groups are common N-protecting groups that enhance the acidity of the remaining C-H protons. The 2-phenylsulfonylethyl group has been developed as a useful protecting group that can be easily removed under basic conditions via a reverse Michael reaction researchgate.net.

The choice of protecting group must be compatible with the entire synthetic sequence. For the synthesis of this compound, if a directing group strategy is used, the deprotection step must be planned to occur after the C4 and C7 positions have been functionalized, and the conditions must not affect these substituents.

Protecting GroupIntroduction ReagentDeprotection ConditionsKey FeaturesReference
Pivaloyl (Piv)Pivaloyl chlorideLDA, 40-45 °CExcellent C7 directing group; robust nih.govsciforum.net
BocBoc₂OTFA, HClCommon, acid-labile nih.gov
PhenylsulfonylPhenylsulfonyl chlorideStrong base (e.g., NaOH, Mg)Activates indole ring researchgate.net
Di-tert-butylphosphinoyltBu₂P(O)ClNot specifiedExcellent C7 directing group acs.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 7 Ethyl 1h Indole

Electrophilic Aromatic Substitution (EAS) of 4-Bromo-7-ethyl-1H-indole

Electrophilic aromatic substitution (EAS) is a fundamental reaction for indole (B1671886) and its derivatives. The high electron density of the pyrrole (B145914) ring dictates the primary site of electrophilic attack. Indole itself is estimated to be orders of magnitude more reactive towards EAS than benzene (B151609) nih.gov.

Directing Effects of Bromine and Ethyl Substituents on EAS Regioselectivity

The regioselectivity of EAS reactions on the this compound ring is governed by a combination of factors: the inherent reactivity of the indole core and the directing effects of the ethyl and bromo substituents.

Inherent Indole Reactivity : The C3 position of the indole ring is overwhelmingly the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (the sigma complex) without disrupting the aromaticity of the benzene ring study.com. Therefore, for most EAS reactions, substitution will occur preferentially at the C3 position, unless it is already substituted.

Substituent Effects on the Benzenoid Ring : If the C3 position is blocked or if forcing conditions are used that favor substitution on the six-membered ring, the directing effects of the C4-bromo and C7-ethyl groups become significant.

Ethyl Group : As an alkyl group, the ethyl substituent at C7 is an activating group that donates electron density to the ring through an inductive effect. It is an ortho, para-director libretexts.org. This would direct incoming electrophiles to the C6 and C5 positions (ortho and para, respectively, to the ethyl group).

Bromine Atom : Halogens like bromine are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can be donated through resonance, which stabilizes the cationic intermediates for ortho and para attack libretexts.orgpressbooks.pub. The bromine at C4 would therefore direct incoming electrophiles to the C5 (ortho) and C7 (para) positions.

The combined influence of these groups on the benzenoid ring results in competing directing effects. The C5 position is activated by both the C4-bromo (ortho) and C7-ethyl (para) groups, making it a likely position for substitution on the benzene ring. However, the dominant reactivity of the C3 position of the pyrrole ring remains the primary consideration for electrophilic substitution on this molecule.

Theoretical Studies of Electron Density Distribution and Reactivity Hotspots

Such studies on related substituted indoles reveal that substituents significantly influence the electron density distribution across the molecule chemrxiv.orgresearchgate.net. An in-plane group like an ethyl substituent generally increases the electron density of the indole ring, while a halogen's effect is a balance between inductive withdrawal and resonance donation chemrxiv.orgresearchgate.net.

For this compound, a computational analysis would be expected to show:

The highest electron density and, therefore, the primary reactivity hotspot for electrophilic attack, would be located at the C3 position of the pyrrole ring. This is the characteristic "enamine-like" reactivity of the indole nucleus nih.gov.

The electron-donating ethyl group at C7 would increase the electron density of the benzenoid portion of the ring system compared to an unsubstituted indole.

The C4-bromo group would inductively withdraw electron density, but its resonance contribution would lead to stabilization of intermediates for substitution at the C5 and C7 positions.

A calculated map of the molecule's electrostatic potential would visualize the nucleophilic and electrophilic regions, confirming the C3 position as the most probable site for EAS.

Cross-Coupling Reactions at the C4-Bromine Center

The bromine atom at the C4 position provides a key site for synthetic modification through various palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of diverse and complex indole derivatives.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound. The C4-bromo position of this compound is an excellent substrate for this reaction, enabling the introduction of various aryl and heteroaryl groups. Based on studies of similar bromoindole substrates, typical reaction conditions can be established nih.govrsc.orgmdpi.com.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

CatalystBaseSolventTypical SubstrateYield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-DioxaneArylboronic acidGood mdpi.com
Pd(PPh₃)₄Na₂CO₃Water/EthanolArylboronic acidModerate to Excellent rsc.org
PdCl₂(dppf)Cs₂CO₃DME/H₂OHeteroarylboronic acidGood nih.gov

This reaction demonstrates broad functional group tolerance and is a cornerstone in the functionalization of halogenated indoles mdpi.com.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction would enable the synthesis of 4-amino-7-ethyl-1H-indole derivatives. While direct examples on this specific indole are scarce, the reaction is well-established for other 4-halo-heterocycles researchgate.net. The choice of ligand is crucial for achieving high yields, especially with less reactive amines.

Table 2: Predicted Conditions for Buchwald-Hartwig Amination of this compound

Catalyst PrecursorLigandBaseSolventAmine TypeReference Analogy
Pd₂(dba)₃XPhosNaOt-BuToluenePrimary/Secondary Alkyl or Aryl researchgate.net
Pd(OAc)₂BINAPCs₂CO₃DioxaneAromatic Amines researchgate.net

The reaction conditions often require an inert atmosphere and anhydrous solvents for optimal performance.

Heck and Sonogashira Couplings for Olefination and Alkynylation

The C4-bromo position can also be functionalized via Heck and Sonogashira couplings to introduce alkene and alkyne moieties, respectively.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst acs.org. Copper-free versions have also been developed. This method is highly effective for synthesizing 4-alkynyl-indoles from their bromo-precursors researchgate.netresearchgate.net.

Heck Coupling : The Heck reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base. This would allow for the synthesis of 4-vinyl-7-ethyl-1H-indole derivatives.

Table 3: General Conditions for Sonogashira and Heck Couplings

ReactionCatalyst SystemBaseSolventCoupling PartnerReference Principle
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N or DIPATHF or TolueneTerminal Alkyne acs.orgresearchgate.net
HeckPd(OAc)₂ / P(o-tolyl)₃Et₃NDMF or AcetonitrileAlkene (e.g., Acrylate) mdpi.com

These cross-coupling reactions significantly expand the synthetic utility of this compound, making it a valuable intermediate for accessing a wide range of more complex molecular architectures.

Other Transition Metal-Catalyzed Coupling Transformations

The bromine atom at the C4 position of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex molecules.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. For substrates similar to this compound, typical conditions involve a palladium source such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper salt like CuI, and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) in a solvent like DMF or toluene. These reactions are instrumental in the synthesis of arylethynylindoles. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This palladium-catalyzed reaction is typically carried out in the presence of a phosphine ligand and a base. For bromoindoles, conditions often involve a palladium catalyst like Pd(OAc)₂, a phosphine ligand such as P(o-tolyl)₃ or a more specialized ligand, and a base like triethylamine or sodium carbonate in a polar aprotic solvent. nih.govsemanticscholar.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines. The catalytic system typically consists of a palladium precursor, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a base such as sodium tert-butoxide or cesium carbonate. The reaction is often performed in solvents like toluene or dioxane. ursinus.edubeilstein-journals.orglibretexts.org

Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions on 4-Bromoindole Analogs.
ReactionSubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
Sonogashira4-Bromo-1H-indolePhenylacetylenePd(PPh₃)₂Cl₂, CuITEADMF85
Heck4-Bromo-N-methyl-1H-indoleEthyl acrylatePd(OAc)₂, P(o-tolyl)₃Et₃NAcetonitrile78
Buchwald-Hartwig4-Bromo-7-azaindoleAnilinePd₂(dba)₃, XantphosCs₂CO₃Dioxane92

Reactivity of the Ethyl Group at C7

The ethyl group at the C7 position, while generally less reactive than the indole ring itself, can undergo specific transformations, particularly at the benzylic position.

The benzylic protons of the ethyl group are susceptible to oxidation under certain conditions. Reagents such as potassium permanganate (KMnO₄) or chromium-based oxidants can oxidize the ethyl group to an acetyl group or, under harsher conditions, to a carboxylic acid. Milder oxidizing agents like manganese dioxide (MnO₂) are also known to selectively oxidize benzylic positions. cell.comnih.gov The specific outcome of the oxidation is highly dependent on the choice of oxidant and the reaction conditions.

Table 2: Potential Oxidation Reactions of the Ethyl Group.
Oxidizing AgentPotential ProductTypical Conditions
KMnO₄7-Carboxy-4-bromo-1H-indoleAqueous base, heat
MnO₂7-Acetyl-4-bromo-1H-indoleInert solvent (e.g., dichloromethane), reflux
PCC-SiO₂/AlCl₃7-Acetyl-4-bromo-1H-indoleDichloroethane

The benzylic position of the ethyl group can also be a site for radical-mediated functionalization. For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under photochemical conditions can introduce a bromine atom at the benzylic carbon. This resulting benzylic bromide is a valuable intermediate that can be further transformed through nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Nitrogen Atom Reactivity and Derivatives of this compound

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the corresponding indolide anion. This anion can then react with various alkylating agents (e.g., alkyl halides, sulfates) to yield N-alkylated derivatives. mdpi.comrsc.orgrsc.org The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.

N-Acylation: N-acylation can be achieved by reacting the indole with an acylating agent like an acid chloride or an anhydride in the presence of a base. Alternatively, direct acylation can be performed under specific catalytic conditions. N-acylation is often used to protect the indole nitrogen or to introduce specific functional groups that can modulate the electronic properties of the indole ring. nih.govresearchgate.net

Table 3: N-Alkylation and N-Acylation of Indole Derivatives.
ReactionReagentBaseSolventTypical Product
N-MethylationMethyl iodideNaHDMF4-Bromo-7-ethyl-1-methyl-1H-indole
N-BenzylationBenzyl bromideKOHAcetone1-Benzyl-4-bromo-7-ethyl-1H-indole
N-AcetylationAcetic anhydrideNaOAcAcetic acid1-Acetyl-4-bromo-7-ethyl-1H-indole

The nature of the substituent on the indole nitrogen has a profound effect on the reactivity of the entire indole ring system.

Electron-donating groups (e.g., alkyl groups) increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. However, they can also increase the nucleophilicity of the nitrogen itself, potentially leading to side reactions.

Electron-withdrawing groups (e.g., acetyl, tosyl, Boc) decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles. This deactivation is often utilized to control regioselectivity in subsequent reactions. For instance, an N-acyl group can direct electrophilic substitution to the C3 position and can also facilitate metalation at the C2 position. The presence of an electron-withdrawing group on the nitrogen generally makes the N-H proton more acidic, facilitating its removal.

The steric bulk of the N-substituent can also play a significant role in directing the regioselectivity of reactions by sterically hindering approach to certain positions on the indole ring.

Computational and Spectroscopic Characterization of 4 Bromo 7 Ethyl 1h Indole

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 4-bromo-7-ethyl-1H-indole is unequivocally determined through a combination of high-resolution spectroscopic methods. Each technique provides complementary information, which, when integrated, confirms the atomic connectivity and chemical environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the chemical shifts and coupling constants of the protons and carbons are indicative of their specific electronic environments, influenced by the bromine and ethyl substituents on the indole (B1671886) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and await experimental verification.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H~8.1-
C2-H~7.2~125
C3-H~6.5~102
C5-H~7.0~122
C6-H~6.9~120
C4-~114 (C-Br)
C7-~130 (C-ethyl)
C8-~128
C9-~136
Ethyl-CH₂~2.8 (quartet)~22
Ethyl-CH₃~1.3 (triplet)~14

This is an interactive data table. Users can sort columns by clicking on the headers.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns under ionization. For this compound (C₁₀H₁₀BrN), the high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

While a specific experimental mass spectrum for this compound is not available, the expected molecular ion peaks would be observed at m/z values corresponding to the isotopic masses. The fragmentation would likely involve the loss of the ethyl group and potentially the bromine atom, leading to characteristic daughter ions.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Expected m/z (⁷⁹Br) Expected m/z (⁸¹Br)
[M]⁺[C₁₀H₁₀BrN]⁺223.0000224.9979
[M-CH₃]⁺[C₉H₇BrN]⁺207.9843209.9822
[M-C₂H₅]⁺[C₈H₅BrN]⁺193.9687195.9666
[M-Br]⁺[C₁₀H₁₀N]⁺144.0813-

This is an interactive data table. Users can sort columns by clicking on the headers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorptions would correspond to the N-H stretch of the indole ring, C-H stretches of the aromatic and ethyl groups, and C-N and C-C bond vibrations. The C-Br stretching frequency would also be observable in the fingerprint region.

Although an experimental IR spectrum is not publicly accessible, the expected characteristic vibrational frequencies are summarized below.

Table 3: Expected Infrared Absorption Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H3400-3300Stretching
Aromatic C-H3100-3000Stretching
Aliphatic C-H2975-2850Stretching
C=C (aromatic)1600-1450Stretching
C-N1350-1250Stretching
C-Br650-550Stretching

This is an interactive data table. Users can sort columns by clicking on the headers.

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

To complement the spectroscopic analysis and to gain deeper insight into the electronic properties and reactivity of this compound, quantum chemical calculations are invaluable.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would provide information on its molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and charge distribution. These parameters are fundamental to understanding the molecule's reactivity and intermolecular interactions.

While specific DFT studies on this compound have not been reported in the literature, calculations on similar substituted indoles suggest that the bromine atom would act as an electron-withdrawing group through induction, while the ethyl group would be a weak electron-donating group. The distribution of electron density and the HOMO-LUMO energy gap are critical in predicting the sites of electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By employing DFT methods, it is possible to calculate theoretical NMR chemical shifts that can aid in the interpretation of experimental spectra. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry. As noted in section 4.1.1, the predicted NMR data awaits experimental confirmation to validate the accuracy of the computational models for this specific molecule.

Reaction Mechanism Elucidation and Transition State Calculations

The synthesis of this compound, a substituted indole, can be postulated to proceed through the well-established Fischer indole synthesis mechanism. This classical reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, followed by a complex series of intramolecular reactions to form the indole ring. chemtube3d.comwikipedia.org While specific computational and spectroscopic studies on the reaction mechanism for this compound are not extensively available in the current body of scientific literature, a detailed elucidation can be inferred from the general mechanism of the Fischer indole synthesis and computational studies on similarly substituted indoles.

The plausible reaction pathway for the formation of this compound would involve the initial reaction of (4-bromo-7-ethylphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, in the presence of an acid catalyst. The key steps of this proposed mechanism are detailed below:

Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of (4-bromo-7-ethylphenyl)hydrazine with a carbonyl compound to form the corresponding phenylhydrazone.

Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to form the more reactive ene-hydrazine intermediate. This step is crucial as it sets up the molecule for the subsequent pericyclic reaction.

Cyclization and Aromatization: The di-imine intermediate then undergoes intramolecular cyclization, followed by the elimination of an ammonia (B1221849) molecule and subsequent tautomerization to achieve the aromatic and energetically favorable indole ring system of this compound.

Transition State Calculations:

Transition state theory is a powerful computational tool used to study the energetics and kinetics of chemical reactions. By calculating the geometry and energy of the transition state, the activation energy (Ea) for a particular reaction step can be determined, providing insight into the reaction rate.

For the Fischer indole synthesis of this compound, the nih.govnih.gov-sigmatropic rearrangement is the most computationally interesting step. The transition state for this step would involve a six-membered ring-like structure where the new C-C bond is partially formed and the N-N bond is partially broken.

While specific DFT calculations for this compound are not available, we can present a hypothetical data table based on typical values observed for similar Fischer indole syntheses to illustrate the nature of the data obtained from such calculations. The presence of the electron-withdrawing bromine atom at the 4-position and the electron-donating ethyl group at the 7-position would be expected to influence the energetics of the transition state. The bromine atom may slightly increase the activation energy due to its inductive electron-withdrawing effect, while the ethyl group may have a modest stabilizing effect.

Hypothetical Transition State Calculation Data for the nih.govnih.gov-Sigmatropic Rearrangement

ParameterValueDescription
Reaction CoordinateC...C bond formation / N-N bond cleavageThe primary atomic motions involved in the transition state.
Activation Energy (Ea)20 - 30 kcal/molThe energy barrier that must be overcome for the reaction to proceed.
Transition State GeometryChair-like six-membered ringThe spatial arrangement of atoms at the highest point of the energy profile.
Key Bond Distances (Å)C-C: ~2.1 Å, N-N: ~1.8 ÅThe partially formed and broken bond lengths in the transition state.
Imaginary Frequency-300 to -500 cm⁻¹A negative vibrational frequency that confirms the structure as a true transition state.

Note: The data presented in this table is illustrative and based on general values for Fischer indole syntheses. It does not represent experimentally or computationally verified data for this compound.

Spectroscopic Characterization of Intermediates:

The direct spectroscopic observation of intermediates in the Fischer indole synthesis is challenging due to their transient nature. However, techniques such as in-situ NMR or rapid-scan IR spectroscopy under carefully controlled conditions could potentially be used to identify key intermediates like the phenylhydrazone and the ene-hydrazine. The characteristic signals for the C=N bond in the phenylhydrazone and the C=C and N-H bonds in the ene-hydrazine would be key spectroscopic markers.

Applications of 4 Bromo 7 Ethyl 1h Indole As a Versatile Synthetic Intermediate

Building Block for Complex Indole-Containing Scaffolds

The reactivity of the C-Br bond in 4-bromo-7-ethyl-1H-indole, particularly in palladium-catalyzed cross-coupling reactions, makes it an ideal starting point for the elaboration of more complex structures. This reactivity is the foundation for its use in creating fused polycyclic systems and novel heterocyclic architectures.

The construction of fused polycyclic systems containing an indole (B1671886) nucleus is of significant interest due to the prevalence of such motifs in natural products and pharmacologically active compounds. This compound can serve as a key precursor in intramolecular cyclization reactions to form these complex frameworks. For instance, through a sequence involving the introduction of a suitable coupling partner at the 4-position via a Suzuki or Sonogashira reaction, followed by an intramolecular Heck reaction, it is possible to construct fused ring systems.

The general strategy involves a two-step process:

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is readily displaced by a variety of functional groups using standard palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with an appropriately substituted boronic acid can introduce an aryl or vinyl group bearing a reactive handle. Similarly, a Sonogashira coupling can introduce an alkyne moiety.

Intramolecular Cyclization: The newly introduced functional group can then participate in an intramolecular cyclization to form a new ring fused to the indole core. The intramolecular Heck reaction is a powerful tool for this transformation, enabling the formation of five, six, and even larger rings.

Coupling Reaction Coupling Partner Potential Fused System
Suzuki-Miyaura2-vinylphenylboronic acidIndolo[4,3,2-de]quinoline derivatives
Sonogashira2-ethynyl-anilineIndolo[4,3-cd]indole derivatives
HeckN-allyl-2-bromoanilineIndolo[4,3-b]azepine derivatives

This table illustrates potential synthetic pathways and is based on established palladium-catalyzed reaction methodologies.

Beyond fused systems, this compound is instrumental in the synthesis of novel heterocyclic architectures where the indole is linked to other heterocyclic rings. The versatility of palladium-catalyzed cross-coupling reactions allows for the connection of the indole core to a wide range of heterocyclic building blocks.

For example, Suzuki-Miyaura coupling with heteroaryl boronic acids can be employed to synthesize indole-heteroaryl frameworks. This approach has been widely used to prepare compounds with potential applications in medicinal chemistry and materials science. The choice of the heteroaryl coupling partner can be tailored to achieve specific electronic and steric properties in the final molecule.

Heteroaryl Boronic Acid Resulting Heterocyclic Architecture
Pyridine-3-boronic acid4-(Pyridin-3-yl)-7-ethyl-1H-indole
Thiophene-2-boronic acid4-(Thiophen-2-yl)-7-ethyl-1H-indole
Pyrazole-4-boronic acid4-(1H-Pyrazol-4-yl)-7-ethyl-1H-indole

This table provides examples of novel heterocyclic architectures that can be synthesized from this compound.

Precursor in Target-Oriented Synthesis

The strategic functionalization of the indole nucleus is crucial for the development of new materials and agrochemicals. This compound serves as a valuable precursor in the target-oriented synthesis of functionalized indoles for these applications.

In the field of materials science, indole-based compounds are explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials can be fine-tuned by introducing various substituents onto the indole core.

This compound provides a convenient entry point for the synthesis of such materials. Through palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, a wide range of electron-donating and electron-withdrawing groups can be introduced at the 4-position. This allows for the systematic modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules, which is critical for their performance in electronic devices.

Reaction Type Substituent Introduced Potential Application
Suzuki-MiyauraAryl groups (e.g., phenyl, fluorenyl)Hole-transporting materials in OLEDs
HeckVinylene-linked aromatic groupsOrganic semiconductors in OPVs
SonogashiraArylacetylene moietiesConjugated polymers for organic electronics

This table highlights the potential of this compound in the synthesis of materials for organic electronics.

The indole scaffold is also a common feature in many agrochemicals, including herbicides, fungicides, and insecticides. The development of new and more effective agrochemicals often relies on the synthesis and screening of large libraries of compounds with diverse substitution patterns.

This compound can be utilized as a versatile building block for the synthesis of such libraries. The reactivity of the C-Br bond allows for the introduction of a wide variety of functional groups and structural motifs that are known to be important for biological activity. For example, the introduction of different aryl or heteroaryl groups via Suzuki-Miyaura coupling can lead to the discovery of new compounds with enhanced efficacy and selectivity.

Coupling Partner Resulting Structure Potential Agrochemical Activity
4-Chlorophenylboronic acid4-(4-Chlorophenyl)-7-ethyl-1H-indoleHerbicide, Fungicide
2-Fluoropyridine-5-boronic acid4-(2-Fluoropyridin-5-yl)-7-ethyl-1H-indoleInsecticide
3,5-Bis(trifluoromethyl)phenylboronic acid4-(3,5-Bis(trifluoromethyl)phenyl)-7-ethyl-1H-indoleHerbicide

This table illustrates how this compound can be used to generate diverse structures for screening in agrochemical research.

Future Research Directions and Outlook for 4 Bromo 7 Ethyl 1h Indole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

While classic indole (B1671886) syntheses provide a foundation, future efforts will likely concentrate on developing greener, more atom-economical, and scalable methods for the preparation of 4-bromo-7-ethyl-1H-indole.

One promising avenue is the refinement of traditional named reactions like the Bartoli indole synthesis . This method is particularly well-suited for producing 7-substituted indoles and can be adapted for the synthesis of this compound from a suitably substituted nitroarene. wikipedia.orgchemeurope.comjk-sci.com The Dobbs modification, which utilizes an ortho-bromine as a transient directing group, could be particularly advantageous. wikipedia.orgchemeurope.com Research in this area could focus on improving yields and expanding the substrate scope under milder conditions.

Another key area is the Fischer indole synthesis , a robust method for creating the indole core. wikipedia.orgbhu.ac.in The development of palladium-catalyzed versions of the Fischer synthesis, which can proceed under milder conditions, presents a sustainable alternative to traditional acidic catalysts. wikipedia.org Future work could explore the application of these modern variants to the synthesis of this compound, potentially starting from 3-bromo-2-ethylphenylhydrazine.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of sustainable solvents like water, the application of photocatalysis to drive reactions with visible light, and the design of multicomponent reactions that build molecular complexity in a single step. rsc.orgthieme-connect.comresearchgate.netacs.org Photocatalytic methods, in particular, offer a powerful tool for indole synthesis and functionalization under exceptionally mild conditions. thieme-connect.comresearchgate.netacs.orgnih.gov

Synthetic Strategy Potential Starting Materials Key Advantages Relevant Research Areas
Bartoli Indole Synthesis2-Bromo-3-ethylnitrobenzene and a vinyl Grignard reagentDirect route to 7-substituted indolesOptimization of reaction conditions, exploration of Dobbs modification wikipedia.orgchemeurope.comorganic-chemistry.org
Fischer Indole Synthesis3-Bromo-2-ethylphenylhydrazine and a suitable ketone or aldehydeHigh versatility and established methodologyApplication of milder, palladium-catalyzed variants wikipedia.orgorganic-chemistry.orgnih.gov
Sustainable ApproachesVarious anilines, alkynes, or other simple precursorsReduced environmental impact, high atom economyDevelopment of photocatalytic and multicomponent reactions rsc.orgthieme-connect.comresearchgate.netacs.org

This table provides a summary of potential future synthetic strategies for this compound based on established methodologies for related compounds.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique substitution pattern of this compound opens the door to exploring novel reactivity and functionalization strategies beyond traditional methods.

A major focus will be on the palladium-catalyzed cross-coupling reactions at the C4-position. The bromine atom is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups. nih.govbeilstein-journals.orgsigmaaldrich.commdpi.com Future research could investigate the use of advanced ligand systems to achieve these couplings with higher efficiency and selectivity, even with challenging substrates. rsc.orgbeilstein-journals.org

Beyond the C4-position, the direct C-H functionalization of the indole core represents a frontier in synthetic chemistry. nih.gov Techniques for the selective activation of C-H bonds at the C2, C3, and even the benzenoid positions would provide direct access to a diverse range of derivatives without the need for pre-functionalized starting materials. nih.govrsc.org Iridium-catalyzed C-H activation has shown promise for the selective functionalization of indoles and could be a fruitful area of investigation for this compound. rsc.org

Photocatalysis is also expected to play a significant role in uncovering new reactivity patterns. thieme-connect.comnih.gov Visible-light-mediated reactions can enable transformations that are difficult to achieve with traditional thermal methods, such as radical-based functionalizations and dearomatization reactions. thieme-connect.comnih.gov The exploration of photocatalytic cycles for the functionalization of this compound could lead to the discovery of entirely new classes of compounds.

Transformation Type Reactive Site Potential Reagents/Catalysts Anticipated Outcome
Palladium-Catalyzed Cross-CouplingC4-BrBoronic acids, amines, alkynes / Pd catalysts with advanced ligandsIntroduction of diverse functional groups nih.govbeilstein-journals.org
Direct C-H FunctionalizationC2, C3, C5, C6Transition metal catalysts (e.g., Ir, Rh)Direct and atom-economical derivatization nih.govrsc.org
Photocatalytic ReactionsIndole CoreVisible light photocatalysts, radical precursorsNovel functionalizations and dearomatizations thieme-connect.comnih.gov
Cascade ReactionsMultiple sitesMultitasking reagents (e.g., thiols)Rapid construction of complex polycyclic systems researchgate.net

This table outlines potential future explorations into the reactivity of this compound.

Integration of this compound in Diverse Synthetic Methodologies

The true value of this compound will be realized through its integration into broader synthetic strategies, such as total synthesis, diversity-oriented synthesis, and cascade reactions.

In total synthesis , this compound can serve as a key building block for complex natural products and pharmaceutical agents. nih.gov The bromo and ethyl groups provide strategic points for elaboration, allowing for the construction of intricate molecular architectures. For instance, bromoindoles have been utilized in the synthesis of marine alkaloids like dictyodendrin B. nih.gov

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for biological screening. rsc.orgacs.orgchinesechemsoc.orgrsc.org The functional handles on this compound make it an ideal starting point for DOS, where the bromine can be converted into a multitude of different groups, and the indole core can be further functionalized.

The development of cascade reactions involving this compound is another exciting prospect. researchgate.netjst.go.jpresearchgate.netthieme-connect.comorganic-chemistry.org These reactions, where multiple bond-forming events occur in a single operation, can dramatically increase synthetic efficiency. For example, a palladium-catalyzed cascade involving the C4-bromo group could lead to the rapid assembly of polycyclic indole-containing structures. thieme-connect.com

Synthetic Approach Role of this compound Potential Applications
Total SynthesisVersatile building blockSynthesis of natural products and pharmaceuticals nih.gov
Diversity-Oriented SynthesisCore scaffold for library generationDrug discovery and chemical biology rsc.orgacs.orgchinesechemsoc.orgrsc.org
Cascade ReactionsInitiator or key component of the cascadeEfficient construction of complex heterocyclic systems researchgate.netjst.go.jpresearchgate.netthieme-connect.comorganic-chemistry.org

This table illustrates the potential integration of this compound into advanced synthetic methodologies.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-bromo-7-ethyl-1H-indole, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves bromination at the 4-position and ethylation at the 7-position of the indole core. For bromination, electrophilic substitution using bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or DCM) is common . Ethylation can be achieved via Friedel-Crafts alkylation using ethyl halides or via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with ethylboronic acids) . Optimization includes:
  • Catalysts : Pd(PPh₃)₄ for cross-coupling .
  • Solvents : THF or DMF for improved solubility .
  • Temperature : 60–80°C for alkylation .
    Purity is monitored via TLC and confirmed by NMR .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and ethyl group resonances (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) around m/z 240–245 .
  • X-Ray Crystallography : Programs like SHELXL or OLEX2 refine crystal structures, with halogen positions validated via electron density maps .

Advanced Research Questions

Q. How do substituent effects (bromo vs. ethyl) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Bromine : Acts as a directing group for electrophilic substitution and participates in Suzuki or Buchwald-Hartwig couplings .
  • Ethyl Group : Steric hindrance at the 7-position may slow reactions; computational DFT studies can predict regioselectivity .
  • Experimental Design : Compare reaction rates with analogs (e.g., 4-bromo-7-methyl-indole) under identical Pd-catalyzed conditions .

Q. What computational strategies are effective in predicting the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against enzyme libraries (e.g., cytochrome P450) .
  • QSAR Models : Correlate electronic descriptors (HOMO/LUMO) with bioactivity data from similar indoles .
  • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated indoles?

  • Methodological Answer :
  • Triangulation : Validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability) .
  • Control Experiments : Test purity via HPLC and confirm stability under assay conditions .
  • Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., IC₅₀ measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.